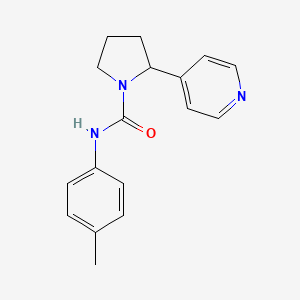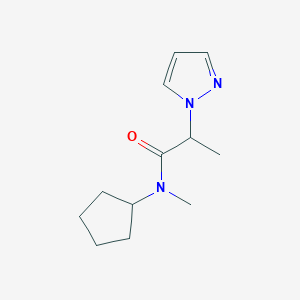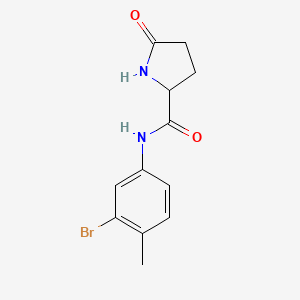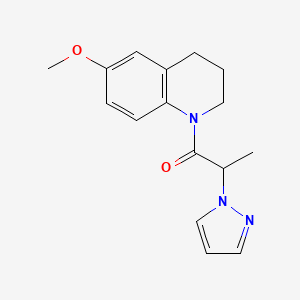
3-(2-Pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile, commonly known as PPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PPB is a small molecule that has been shown to have potent inhibitory effects on a variety of enzymes and proteins, making it a valuable tool for investigating biochemical pathways and physiological processes.
作用機序
The mechanism of action of PPB involves the binding of the molecule to the active site of the target enzyme or protein. This binding can result in the inhibition of the enzyme or protein's activity, either through direct blocking of the active site or through inducing a conformational change that disrupts the enzyme or protein's function.
Biochemical and Physiological Effects:
PPB has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted. For example, inhibition of cytochrome P450 enzymes can lead to changes in drug metabolism and toxicity, while inhibition of protein kinases can affect cell signaling pathways and gene expression.
実験室実験の利点と制限
One advantage of using PPB in laboratory experiments is its potency and specificity for certain enzymes and proteins. This allows researchers to selectively inhibit a particular pathway or process, without affecting other unrelated pathways. However, one limitation of using PPB is its potential for off-target effects or toxicity, which can complicate interpretation of results.
将来の方向性
There are many future directions for research involving PPB, including the development of new synthesis methods, the identification of new target enzymes and proteins, and the investigation of its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PPB, as well as its potential limitations and drawbacks as a research tool.
合成法
PPB can be synthesized using a variety of methods, including the reaction of pyridine-4-carbaldehyde with 1-(2-bromoethyl)pyrrolidine and subsequent reaction with benzonitrile. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same final product.
科学的研究の応用
PPB has been used extensively in scientific research as a tool for investigating a wide range of biological processes. It has been shown to inhibit the activity of several enzymes and proteins, including cytochrome P450 enzymes, protein kinases, and proteases. This inhibition can be used to study the role of these enzymes and proteins in various physiological processes, such as drug metabolism and signal transduction.
特性
IUPAC Name |
3-(2-pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-12-13-3-1-4-15(11-13)17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCKWFQRNRPLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)

